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Application Notes and Protocols: S-Acetyl-PEG8-OH in Nucleic Acid Modification

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Compound of Interest		
Compound Name:	S-Acetyl-PEG8-OH	
Cat. No.:	B610656	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Acetyl-PEG8-OH is a hydrophilic, discrete polyethylene glycol (dPEG®) linker used to introduce a protected thiol group onto nucleic acids. This modification is critical for the development of nucleic acid-based therapeutics, diagnostics, and research tools, enabling the conjugation of oligonucleotides to various molecules such as fluorophores, proteins, and antibodies. The S-acetyl group provides a stable protecting group for the thiol, which can be efficiently removed under mild conditions post-synthesis to reveal a reactive sulfhydryl group. This document provides detailed application notes and protocols for the incorporation of **S-Acetyl-PEG8-OH** into oligonucleotides and subsequent conjugation.

Key Applications

The introduction of a thiol group via **S-Acetyl-PEG8-OH** allows for the covalent attachment of a wide range of functionalities to oligonucleotides. This is particularly useful for:

- Fluorescent Labeling: Attachment of fluorescent dyes for tracking and quantification in various biological assays.
- Protein and Peptide Conjugation: Creation of oligonucleotide-protein conjugates for targeted delivery, therapeutic applications, or as research probes.[1]



- Immobilization on Surfaces: Anchoring oligonucleotides to solid supports like gold nanoparticles or microarrays for diagnostic and research purposes.
- Drug Delivery: Conjugation to targeting ligands or drug molecules to enhance the therapeutic potential of oligonucleotides.

Data Presentation: Expected Efficiencies

The following table summarizes the expected efficiencies for the key steps in the modification and conjugation of oligonucleotides using **S-Acetyl-PEG8-OH**. These values are based on standard phosphoramidite chemistry and common conjugation techniques.

Step	Parameter	Expected Efficiency/Yield	Notes
Phosphoramidite Coupling	Coupling Efficiency	>95-99%	Per coupling cycle, as estimated by trityl cation monitoring. PEG phosphoramidites are known for high coupling efficiencies. [2][3]
2. S-Acetyl Deprotection	Deprotection Yield	High (>90% expected)	Typically a high- yielding reaction with hydroxylamine, though the exact yield can be sequence- dependent.
3. Thiol-Maleimide Conjugation	Conjugation Efficiency	58% - >95%	Highly dependent on the nature of the oligonucleotide, the maleimide-containing molecule, and reaction conditions.[4]



Experimental Protocols

Protocol 1: Incorporation of S-Acetyl-PEG8-OH into Oligonucleotides via Phosphoramidite Chemistry

This protocol describes the automated solid-phase synthesis of an oligonucleotide with a 5'-terminal **S-Acetyl-PEG8-OH** modification.

Materials:

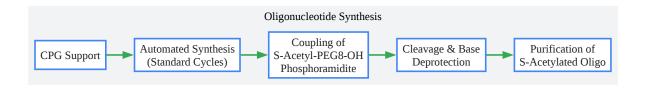
- DNA/RNA synthesizer
- S-Acetyl-PEG8-OH phosphoramidite solution (0.1 M in anhydrous acetonitrile)
- Standard DNA/RNA phosphoramidites and synthesis reagents (activator, capping, oxidizing solutions)
- Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
- · Anhydrous acetonitrile

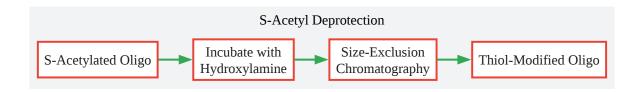
Procedure:

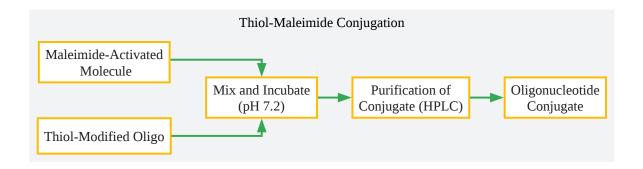
- Synthesizer Setup: Prepare the DNA/RNA synthesizer with all necessary reagents according to the manufacturer's instructions.
- Phosphoramidite Preparation: Dissolve the **S-Acetyl-PEG8-OH** phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.
- Oligonucleotide Synthesis: Initiate the automated solid-phase synthesis of the desired oligonucleotide sequence.
- Final Coupling Step: In the final coupling cycle, introduce the **S-Acetyl-PEG8-OH** phosphoramidite solution to add the modifier to the 5'-terminus of the oligonucleotide.
 - Coupling Time: A coupling time of 3-5 minutes is recommended for modified phosphoramidites to ensure high coupling efficiency.



- Standard Post-Coupling Steps: Proceed with the standard capping and oxidation steps as per the synthesizer's protocol.
- Cleavage and Deprotection (Base and Phosphate): Following synthesis, cleave the
 oligonucleotide from the solid support and remove the protecting groups from the
 nucleobases and phosphate backbone using standard deprotection protocols (e.g.,
 concentrated ammonium hydroxide or AMA). Note: The S-acetyl group is stable to these
 conditions.
- Purification: Purify the crude S-acetylated oligonucleotide using standard methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).[6][7][8]







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